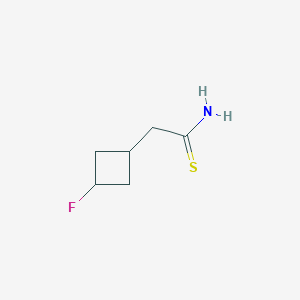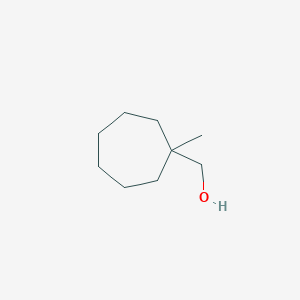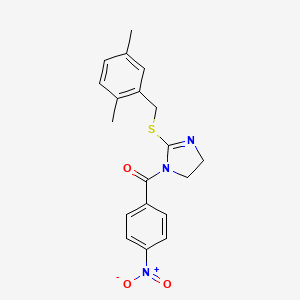
N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide, also known as JTE-013, is a selective antagonist of the sphingosine-1-phosphate receptor subtype 2 (S1P2). It was first synthesized in 2003 by Japanese researchers and has since been used in various scientific studies.
Aplicaciones Científicas De Investigación
Polymer Synthesis
N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide plays a significant role in the synthesis of polymers. For instance, polymers derived from L-tartaric acid, containing methoxy groups attached to the diacid repeating unit, demonstrate optical activity and high thermal stability (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993). Similarly, polyamides with methoxyallene exhibit highly reactive exo-methylene groups, indicating potential in creating novel polymeric materials (Mizuya, Yokozawa, & Endo, 1989).
Chemical Synthesis and Characterization
The compound is integral in the synthesis of various chemical structures. For example, its derivatives have been synthesized for applications in pharmaceutical research, as evidenced by studies on enaminones and their potential therapeutic effects (Eddington et al., 2000). Similarly, its involvement in the synthesis of aromatic polyamides, which show promise in electrochromic and thermal stability applications, has been documented (Liou & Chang, 2008).
Molecular Docking and Enzyme Inhibition
Research on enaminone derivatives, closely related to N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide, demonstrates their potential in enzyme inhibition and molecular docking studies. Notably, certain enaminone derivatives show promising anti-acetylcholinesterase and anti-urease activities (Huma et al., 2019). This points to potential applications in treating diseases related to enzyme dysfunction.
Electrochromic Properties
Aromatic polyamides derived from similar compounds exhibit significant electrochromic properties, making them suitable for applications in electronic displays and smart windows (Chang & Liou, 2008).
Mecanismo De Acción
Target of Action
The primary target of N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines in humans .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function
Biochemical Pathways
The compound’s interaction with Dihydroorotate dehydrogenase affects the de novo biosynthesis of pyrimidines . Pyrimidines are essential components of nucleic acids and disruption of their synthesis can have significant downstream effects on DNA replication and repair, RNA transcription, and protein synthesis.
Pharmacokinetics
Its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all currently unknown . These factors significantly impact the compound’s pharmacokinetics and therapeutic potential.
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-4-5-9-14(18)17-11-15(2,19-3)12-7-6-8-13(16)10-12/h4,6-8,10H,1,5,9,11H2,2-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJULLVMXYZZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(C1=CC(=CC=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2742506.png)
![5-(3-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2742508.png)
![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2742509.png)



![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)



![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2742525.png)
![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)